[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine
Overview
Description
“(3-Chloro-5-methoxyphenyl)methylamine” is an organic compound that belongs to the class of aralkylamines . It contains a methoxy group and a chloro group attached to the phenyl ring . This compound can be used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound might involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be utilized in the synthesis . The Matteson–CH2–homologation could be paired with this process for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(3-Chloro-5-methoxyphenyl)methylamine” can be analyzed using techniques such as Proton Nuclear Magnetic Resonance (NMR) Spectroscopy . The presence of different types of carbons and protons in the molecule can be identified through this method .Chemical Reactions Analysis
The chemical reactions involving “(3-Chloro-5-methoxyphenyl)methylamine” could include protodeboronation of pinacol boronic esters . This reaction could be utilized in a radical approach .Scientific Research Applications
Synthesis and Crystal Structure Studies : The compound has been utilized in the synthesis of structurally complex molecules. For example, Lu Jiu-fu et al. (2015) reported the synthesis and crystal structure of a related compound, demonstrating its potential in the development of new materials with specific crystalline properties (Lu Jiu-fu et al., 2015).
Antimicrobial and Anticoccidial Activities : Derivatives of this compound have shown promise in antimicrobial applications. Georgiadis (1976) found that certain amino derivatives exhibited significant antimicrobial and anticoccidial activities, indicating potential for use in veterinary medicine and agriculture (Georgiadis, 1976).
Development of Inhibitors for Biological Applications : Some derivatives have been studied for their role in inhibiting biological processes like monoamine oxidase B (MAO-B). Ding and Silverman (1993) researched the transformation of reversible monoamine oxidase-B inhibitors into irreversible inhibitors, highlighting its potential in neuroscience and pharmacology (Ding & Silverman, 1993).
Application in Organic Solar Cells : The compound's derivatives have been applied in the field of organic electronics. Lv et al. (2014) explored the use of an amine-based fullerene derivative as an acceptor in polymer solar cells, demonstrating its utility in renewable energy technologies (Lv et al., 2014).
Synthesis of Biologically Active Molecules : The compound is used in the synthesis of various biologically active molecules. This is evident in the work of Ferguson and Keller (1975), who synthesized and tested a series of related phenethylamines for their potential in pharmacological applications (Ferguson & Keller, 1975).
Future Directions
properties
IUPAC Name |
1-(3-chloro-5-methoxyphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSWFLXSBOYEJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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